Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate
Brand Name: Vulcanchem
CAS No.: 1713163-10-0
VCID: VC6537026
InChI: InChI=1S/C12H16O2S/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3
SMILES: CCC1=CC=CC=C1SCC(=O)OCC
Molecular Formula: C12H16O2S
Molecular Weight: 224.32

Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate

CAS No.: 1713163-10-0

Cat. No.: VC6537026

Molecular Formula: C12H16O2S

Molecular Weight: 224.32

* For research use only. Not for human or veterinary use.

Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate - 1713163-10-0

Specification

CAS No. 1713163-10-0
Molecular Formula C12H16O2S
Molecular Weight 224.32
IUPAC Name ethyl 2-(2-ethylphenyl)sulfanylacetate
Standard InChI InChI=1S/C12H16O2S/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3
Standard InChI Key VNHVEMMZCDWYOA-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1SCC(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate belongs to the class of organosulfur compounds, featuring a sulfanyl (thioether) group bridging a substituted aromatic ring and an ethyl acetate chain. The IUPAC name derives from its parent structure: the ethyl ester of acetic acid substituted at the α-position with a 2-ethylphenylsulfanyl group.

Molecular Formula and Weight

The molecular formula is C12_{12}H16_{16}O2_2S, with a molecular weight of 224.32 g/mol. This aligns with analogs such as ethyl 2-(1-methyl-2-sulfanyl-1H-imidazol-4-yl)acetate (MW 200.26 g/mol, ) and ethyl 2-(4-methylphenylsulfonamido)acetate (MW 257.31 g/mol, ), adjusted for differences in substituents.

Spectroscopic Data

While direct spectral data for this compound are unavailable, inferences can be drawn from related structures:

  • 1^1H NMR: A singlet near δ 3.5–4.0 ppm for the methylene protons adjacent to the sulfanyl group, a triplet for the ethyl ester’s CH2_2CH3_3 group (δ 1.2–1.4 ppm), and aromatic protons in the δ 7.0–7.5 ppm range for the 2-ethylphenyl moiety.

  • IR: Stretching vibrations for the ester carbonyl (C=O) near 1740 cm1^{-1} and C-S bonds at 600–700 cm1^{-1} .

Synthesis and Reaction Pathways

The synthesis of ethyl 2-[(2-ethylphenyl)sulfanyl]acetate can be achieved through nucleophilic substitution or esterification strategies, as demonstrated in analogous systems.

Nucleophilic Substitution Route

A common method involves reacting 2-ethylthiophenol with ethyl bromoacetate in the presence of a base such as triethylamine (Scheme 1):

2-Ethylthiophenol+Ethyl bromoacetateEt3NEthyl 2-[(2-ethylphenyl)sulfanyl]acetate+HBr\text{2-Ethylthiophenol} + \text{Ethyl bromoacetate} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate} + \text{HBr}

This approach mirrors the synthesis of ethyl tosylglycinate ( ) and other sulfonamide esters ( ).

Alternative Pathways

  • Friedel-Crafts Acylation: Sulfonyl chlorides, such as those used in , could be adapted to introduce the sulfanyl group via electrophilic aromatic substitution.

  • Knoevenagel Condensation: As seen in , condensation reactions between sulfonamide acids and aldehydes might offer routes to functionalized derivatives.

Physicochemical Properties

Solubility and Stability

Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate is expected to exhibit limited water solubility due to its hydrophobic aromatic and ester groups. It is likely soluble in organic solvents such as dichloromethane, ethyl acetate, and toluene, similar to ethyl 2-(4-methylphenylsulfonamido)acetate ( ). Stability under acidic or basic conditions depends on the susceptibility of the ester and thioether groups to hydrolysis.

Thermal Properties

The compound’s boiling point can be estimated at 280–300°C based on analogs like ethyl 2-(1-methyl-2-sulfanyl-1H-imidazol-4-yl)acetate ( ). Differential scanning calorimetry (DSC) would reveal melting transitions, though experimental data remain unreported.

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

Sulfanyl acetates serve as precursors in drug synthesis. For example, sulfonamide derivatives in and demonstrate antitumor and antimicrobial activities. Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate could similarly act as a building block for bioactive molecules, particularly those targeting cysteine proteases or sulfhydryl-dependent enzymes.

Agrochemical Uses

Thioether-containing compounds are prevalent in herbicides and fungicides. The 2-ethylphenyl group may enhance lipid solubility, improving membrane permeability in pesticidal formulations.

Future Research Directions

  • Synthetic Optimization: Explore catalytic methods to improve yield and selectivity.

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activities.

  • Computational Modeling: Predict reactivity and binding modes using DFT or molecular docking.

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